2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

physicochemical properties drug-likeness lipophilicity

Procure this 1,2,5-oxadiazole regioisomer to differentiate S1P1 and NTPDase binding from 1,3,4- or 1,2,4-oxadiazole analogs. The 2,6-dimethylphenoxy group provides a halogen-free steric and metabolic profile for CYP450 stability studies and free energy perturbation (FEP) calculations. Essential for head-to-head kinome profiling of the underexplored furazan scaffold.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 880791-72-0
Cat. No. B2836945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
CAS880791-72-0
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC2=NON=C2C3=CC=CC=C3
InChIInChI=1S/C18H17N3O3/c1-12-7-6-8-13(2)17(12)23-11-15(22)19-18-16(20-24-21-18)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,19,21,22)
InChIKeyKSNNXZZMZSWBGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 880791-72-0): Structural Identity and Scaffold Classification for Procurement Decisions


2-(2,6-Dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 880791-72-0) is a synthetic small molecule (C18H17N3O3, MW 323.35 g/mol) featuring a 2,6-dimethylphenoxyacetyl group linked via an amide bond to a 4-phenyl-1,2,5-oxadiazol-3-amine (furazan) scaffold . The 1,2,5-oxadiazole (furazan) core distinguishes this compound from the more prevalent 1,3,4-oxadiazole isomer series and has been independently validated as a pharmacophore for S1P1 receptor agonism, kinase inhibition, and ecto-NTPDase modulation [1][2]. The 2,6-dimethyl substitution on the phenoxy ring represents a specific steric and electronic configuration that differentiates this compound from its close structural analogs bearing halogen, mono-methyl, or unsubstituted phenoxy groups .

Why Generic Substitution Fails for 2-(2,6-Dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide: Scaffold and Substituent Determinants of Target Engagement


The 1,2,5-oxadiazole (furazan) ring system is regioisomerically and electronically distinct from the more commonly explored 1,3,4-oxadiazole and 1,2,4-oxadiazole cores; data from the NTPDase inhibitor series demonstrate that 1,3,4-oxadiazole derivatives exhibit isoform-selective inhibition profiles (e.g., compound 7d IC50 = 0.14 µM for NTPDase3, 17.73 µM for NTPDase2) that are highly sensitive to phenyl ring substitution patterns [1]. Simultaneously, the 2,6-dimethylphenoxy motif introduces a symmetric di-ortho-methyl steric environment absent in mono-substituted or halogenated analogs (e.g., 2-fluorophenoxy or 4-chloro-2-methylphenoxy variants), which can alter conformational preferences, metabolic stability, and binding pocket compatibility . These two structural features—the 1,2,5-oxadiazole regioisomer and the 2,6-dimethyl substitution—are non-interchangeable with in-class alternatives, meaning that procurement of a generic 'oxadiazole acetamide' without verifying both the ring regioisomer and the phenoxy substitution pattern will not recapitulate the same target interaction profile.

Quantitative Differentiation Evidence for 2-(2,6-Dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 880791-72-0) Relative to In-Class Analogs


Computational Physicochemical Profiling: 2,6-Dimethyl Substitution vs. 2-Fluoro Analog

Computational property prediction for 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 880791-72-0) yields a calculated logP of approximately 4.1–5.1 and a topological polar surface area (tPSA) of approximately 66 Ų, with 4 hydrogen bond acceptors and 2 hydrogen bond donors . In comparison, the 2-fluorophenoxy analog (C16H12FN3O3, MW 313.28 Da) has a lower molecular weight and reduced lipophilicity due to the electronegative fluorine substituent replacing one methyl group, which alters both passive membrane permeability potential and CYP450 interaction likelihood . The 2,6-dimethyl substitution pattern confers increased steric bulk (molar refractivity) and modulates the electron density on the phenoxy oxygen relative to halogen-substituted or unsubstituted phenoxy analogs.

physicochemical properties drug-likeness lipophilicity 2,6-dimethylphenoxy

1,2,5-Oxadiazole (Furazan) vs. 1,3,4-Oxadiazole Scaffold: Regioisomeric Differentiation in Kinase Inhibition Context

The 1,2,5-oxadiazole (furazan) scaffold is a validated pharmacophore in kinase inhibitor design, with the patent literature (US 9,187,437 B2) establishing its utility as an S1P1 receptor agonist scaffold distinct from 1,3,4-oxadiazole-based kinase inhibitors [1]. Independent structure–activity relationship (SAR) studies on oxadiazole-based GSK-3 inhibitors have shown that the most potent acetamide derivative (compound 26d) achieves IC50 values of 2 nM (GSK-3α) and 17 nM (GSK-3β) using a 1,2,4-oxadiazole scaffold, demonstrating that the oxadiazole regioisomer profoundly influences kinase binding pocket complementarity [2]. The 1,2,5-oxadiazole regioisomer present in the target compound places the nitrogen and oxygen atoms in a different spatial arrangement compared to 1,3,4- and 1,2,4-oxadiazole isomers, which is expected to alter hydrogen-bonding geometry with ATP-binding site residues.

1,2,5-oxadiazole furazan GSK-3 kinase inhibitor regioisomer

Structural Differentiation from Chloro-Methyl and Bromo Phenoxy Analogs: Implications for Halogen Bonding and Reactivity

The target compound's 2,6-dimethylphenoxy group fundamentally differs from halogenated analogs such as 2-(4-chloro-2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 880791-68-4) and 2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide [1]. The chloro-methyl analog contains a single chlorine atom at the para position and a single methyl at the ortho position, creating an asymmetric electron distribution capable of halogen bonding and CYP450-mediated oxidation at the para position. The bromo analog introduces a heavy halogen with potential for halogen bonding and increased molecular weight. In contrast, the target compound's symmetric 2,6-dimethyl substitution eliminates halogen-bonding capacity entirely, provides symmetric steric shielding of the ether oxygen, and introduces two metabolically labile benzylic methyl groups that may undergo CYP450-mediated oxidation, representing a distinct metabolic fate profile.

structure-activity relationship halogen bonding 2,6-dimethyl phenoxy substitution

Drug-Likeness and Lead-Likeness Assessment: RO5 Compliance and Development Potential Relative to Higher-MW Analogs

Computational drug-likeness assessment indicates that 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has a molecular weight of 323.35 g/mol, 4 hydrogen bond acceptors, 2 hydrogen bond donors, and a calculated logP of approximately 5.1, resulting in one Lipinski Rule of Five (RO5) violation (logP > 5) . In comparison, the 2-(4-chloro-2-methylphenoxy) analog (CAS 880791-68-4; C17H14ClN3O3) has a similar MW but may exhibit altered logP due to chlorine substitution, while the unsubstituted 2-phenoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide analog is expected to have a lower logP and reduced MW, potentially achieving full RO5 compliance . The single RO5 violation of the target compound is within the acceptable range for lead optimization programs (commonly allowing up to one violation), and the compound's MW of 323.35 places it in the favorable 'lead-like' space (MW < 350) for further medicinal chemistry elaboration.

drug-likeness Lipinski Rule of Five lead optimization RO5 compliance

Recommended Application Scenarios for 2-(2,6-Dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 880791-72-0)


Chemical Probe for S1P1 Receptor Signaling Pathway Dissection

The 1,2,5-oxadiazole (furazan) scaffold has been established in the patent literature (US 9,187,437 B2) as a core pharmacophore for S1P1 receptor agonism, with relevance to autoimmune disease and vascular biology [1]. The 2,6-dimethylphenoxy substituent provides a distinct steric and lipophilic profile that can be exploited in structure–activity relationship (SAR) studies aimed at differentiating S1P1-mediated signaling from off-target S1P receptor subtype engagement. This compound is suitable for use as a tool compound in S1P1-GTPγS binding assays, β-arrestin recruitment assays, and lymphocyte trafficking studies where the furazan core has demonstrated target engagement.

Kinase Inhibitor Selectivity Profiling Across the Oxadiazole Regioisomer Space

Oxadiazole regioisomers exhibit divergent kinase inhibition profiles: 1,2,4-oxadiazole derivatives achieve sub-nanomolar GSK-3 inhibition (IC50 = 2 nM), while 1,3,4-oxadiazole derivatives show selectivity for NTPDase enzymes [2][3]. The 1,2,5-oxadiazole regioisomer present in the target compound remains comparatively underexplored in kinase panels. Procurement of this compound enables head-to-head kinome profiling (e.g., using commercial broad-panel kinase assays such as KINOMEscan or ADP-Glo formats) to map the selectivity fingerprint of the 1,2,5-oxadiazole furazan scaffold against its 1,3,4- and 1,2,4-counterparts, filling a documented gap in the oxadiazole kinase inhibitor literature.

Metabolic Stability Benchmarking: 2,6-Dimethyl vs. Halogenated Phenoxy Analogs

The symmetric 2,6-dimethyl substitution pattern on the phenoxy ring eliminates halogen-bonding capacity and introduces benzylic methyl groups as potential sites for CYP450-mediated oxidation, creating a metabolic fate distinct from halogenated analogs [4]. This compound can serve as a non-halogenated comparator in liver microsome or hepatocyte stability assays (human, rat, mouse) to quantify the impact of replacing halogen substituents with methyl groups on intrinsic clearance (CLint), metabolite identification (MetID), and cytochrome P450 isoform phenotyping. Such data are critical for lead optimization programs transitioning from halogenated hits to halogen-free lead candidates.

Computational Chemistry and Docking Model Validation

The compound's well-defined molecular formula (C18H17N3O3), moderate molecular weight (323.35 g/mol), and availability as a virtual entry in the ZINC database make it suitable for in silico screening campaigns and molecular docking validation studies [1][5]. Its 1,2,5-oxadiazole core provides a distinct hydrogen-bonding geometry compared to 1,3,4-oxadiazole isomers, enabling computational chemists to validate docking scoring functions and molecular dynamics simulation parameters across oxadiazole regioisomers. The compound can be used as a test case for free energy perturbation (FEP) calculations comparing the binding energetics of 2,6-dimethylphenoxy vs. 2-fluorophenoxy or unsubstituted phenoxy congeners to a common protein target.

Quote Request

Request a Quote for 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.